

Spectroscopic Analysis of N,2-dimethylbutanamide: A Technical Guide

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Compound of Interest

Compound Name: *N,2-dimethylbutanamide*

Cat. No.: *B7891930*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of **N,2-dimethylbutanamide**. Due to the limited availability of direct experimental spectra in public databases, this report combines available data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **N,2-dimethylbutanamide** in research and development settings.

Molecular Structure and Properties

N,2-dimethylbutanamide is a secondary amide with the chemical formula $C_6H_{13}NO$ and a molecular weight of 115.17 g/mol [1]. Its structure features a chiral center at the second carbon of the butanamide chain.

IUPAC Name: **N,2-dimethylbutanamide** [1] CAS Number: 21458-37-7 [1] Molecular Formula: $C_6H_{13}NO$ [1] Molecular Weight: 115.17 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for **N,2-dimethylbutanamide**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for **N,2-dimethylbutanamide**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1	0.9 (t)	Triplet	3H
H-2	2.2 (m)	Multiplet	1H
H-3	1.5 (m)	Multiplet	2H
H-4 (N-CH ₃)	2.7 (d)	Doublet	3H
H-5 (C2-CH ₃)	1.1 (d)	Doublet	3H
NH	7.5 (br s)	Broad Singlet	1H

Predicted in a non-polar solvent like CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for **N,2-dimethylbutanamide**

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	~12
C-2	~45
C-3	~25
C-4 (C=O)	~175
N-CH ₃	~26
C2-CH ₃	~18

Predicted in a non-polar solvent like CDCl₃. PubChem indicates the availability of ¹³C NMR data for this compound.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **N,2-dimethylbutanamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Alkyl)	2850 - 3000	Strong
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Strong

PubChem indicates the availability of FTIR data for this compound.[\[1\]](#)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **N,2-dimethylbutanamide**

m/z	Predicted Fragment Ion
115	[M] ⁺ (Molecular Ion)
100	[M - CH ₃] ⁺
86	[M - C ₂ H ₅] ⁺
72	[M - C ₃ H ₇] ⁺
57	[C ₄ H ₉] ⁺
44	[CH ₃ CHNH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **N,2-dimethylbutanamide**.

Synthesis of N,2-dimethylbutanamide

A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent.^{[2][3][4][5][6]}

Reaction: 2-methylbutanoic acid + methylamine → **N,2-dimethylbutanamide**

Materials:

- 2-methylbutanoic acid
- Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
- Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))
- Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
- Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))
- Anhydrous magnesium sulfate or sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) in the anhydrous solvent.
- Add the base (1.1 eq) to the solution.
- In a separate flask, dissolve the coupling agent (1.1 eq) in the anhydrous solvent.
- Slowly add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes at room temperature.
- Slowly add methylamine (1.2 eq) to the reaction mixture.

- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **N,2-dimethylbutanamide**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **N,2-dimethylbutanamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

^1H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

- Pulse Program: Standard 1D proton experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

^{13}C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

- Pulse Program: Proton-decoupled ^{13}C experiment.

- Number of Scans: 1024 or more for good signal-to-noise.
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

FTIR Spectroscopy

Sample Preparation:

- Neat Liquid: If **N,2-dimethylbutanamide** is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Solution: Alternatively, a dilute solution can be prepared in a suitable solvent (e.g., chloroform or carbon tetrachloride) and analyzed in a liquid cell.
- KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Introduction:

- Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

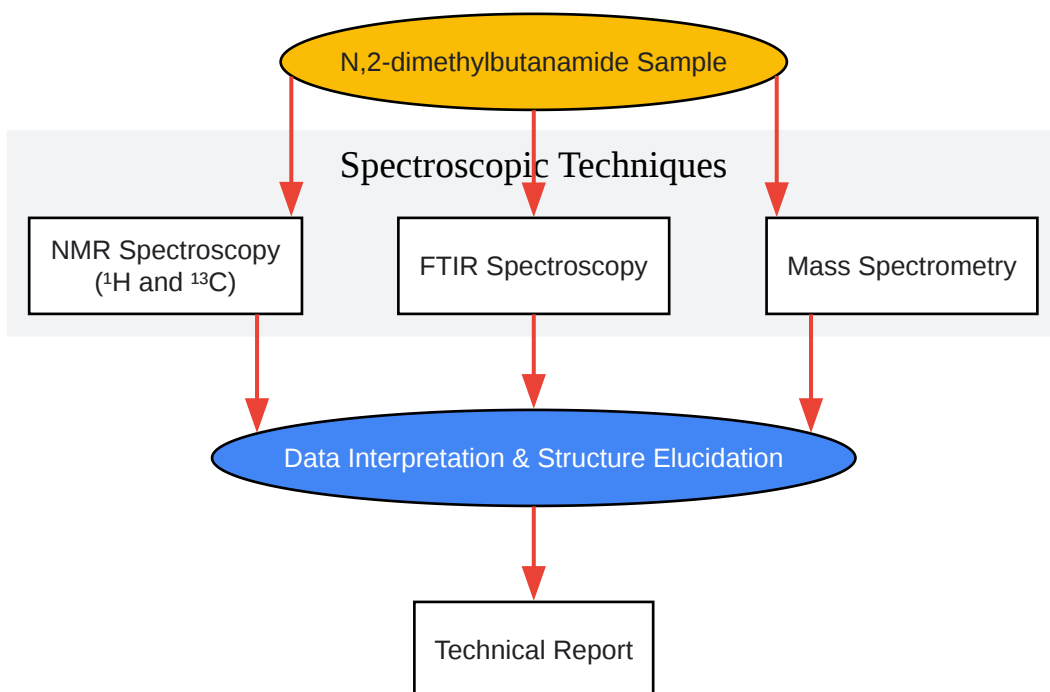
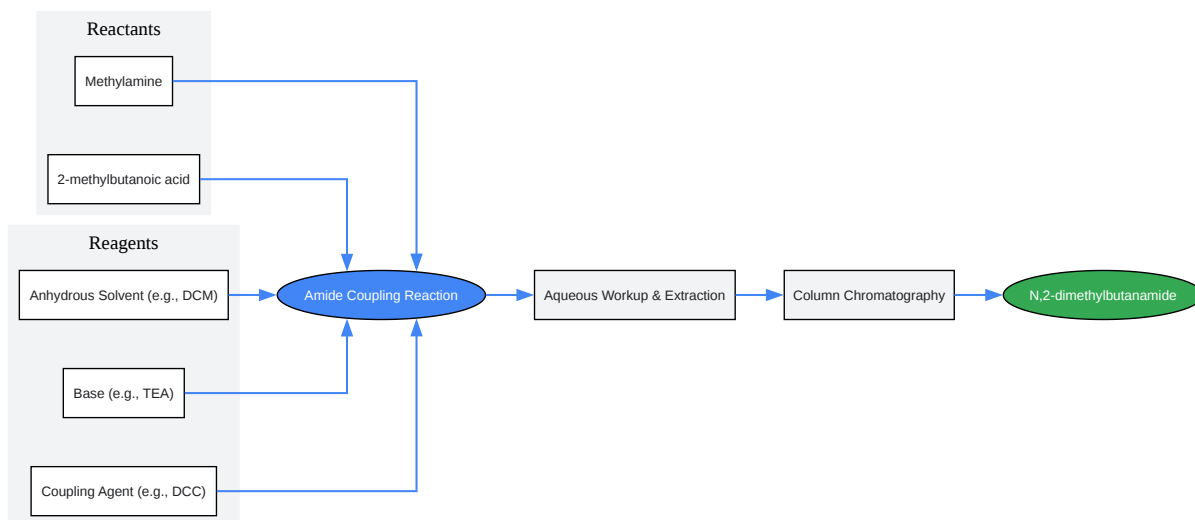
- Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be separated by gas chromatography before entering the mass spectrometer.

EI-MS Acquisition Parameters (Typical):

- Ionization Energy: 70 eV
- Mass Range: m/z 30-200

Visualization of Methodologies

Synthesis Workflow



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